molecular formula C19H15BrN2O4 B2727404 7-bromo-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 899217-71-1

7-bromo-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Cat. No. B2727404
CAS RN: 899217-71-1
M. Wt: 415.243
InChI Key: FKLIMTNFIBYSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-bromo-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one” is a complex organic molecule that contains several functional groups and rings. It has a bromine atom attached, two methoxy groups (-OCH3) on the phenyl ring, and a chromeno[2,3-d]pyrimidin-4-one structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the resources I have. Such properties would typically include melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of chromene derivatives as leads for developing new anticancer drugs. Studies involving molecular modeling and docking suggest that certain chromene derivatives may act as DNA intercalators, qualifying them as potential leads in anticancer drug development. These findings are supported by chemical shift assignment and molecular modeling studies, which indicate the structural basis for their activity (Priscila Ivo Rubim de Santana et al., 2020).

Antimicrobial and Antitubercular Activity

Synthesis and evaluation of novel chromeno[2,3-d]pyrimidine derivatives have demonstrated pronounced antitubercular and antimicrobial activities. These derivatives have been tested against Mycobacterium tuberculosis and various bacterial strains, showing significant inhibitory effects. Such studies underscore the importance of these compounds in addressing infectious diseases (Nimesh R. Kamdar et al., 2011).

Anti-inflammatory Agents

Pyrimidine derivatives synthesized from chromene compounds have been investigated for their anti-inflammatory properties. Some of these compounds have demonstrated significant anti-inflammatory activity in vivo, suggesting their potential as novel anti-inflammatory agents. The evaluation was conducted using a carrageenan-induced rat paw edema method, highlighting the therapeutic prospects of these derivatives (Anshu Chaydhary et al., 2015).

properties

IUPAC Name

7-bromo-2-(3,4-dimethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4/c1-24-15-5-3-10(9-16(15)25-2)17-21-18(23)13-8-11-7-12(20)4-6-14(11)26-19(13)22-17/h3-7,9H,8H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLIMTNFIBYSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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